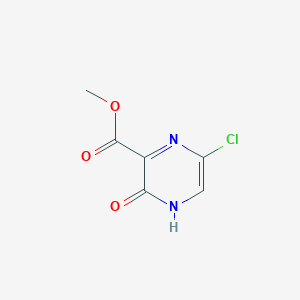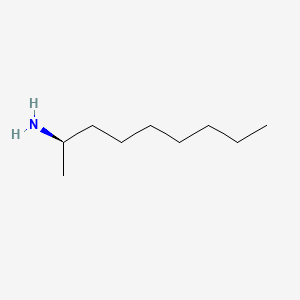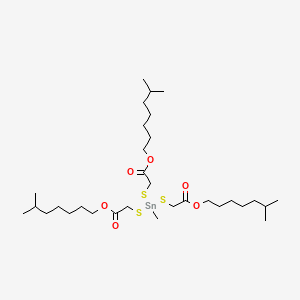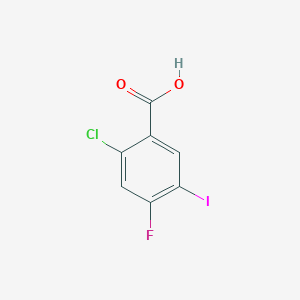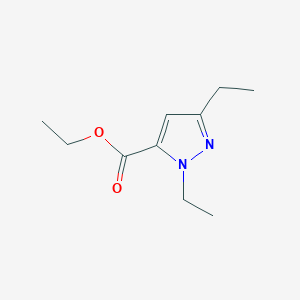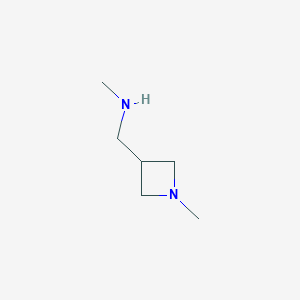
Cyclohexyl 2,6-dimethylphenyl ketone
Vue d'ensemble
Description
Cyclohexyl 2,6-dimethylphenyl ketone is a chemical compound with the formula C₁₅H₂₀O . It is a white solid . It has diverse applications in scientific research and can be used in various fields such as organic synthesis, pharmaceuticals, and material science.
Molecular Structure Analysis
The molecular structure of Cyclohexyl 2,6-dimethylphenyl ketone is represented by the formula C₁₅H₂₀O . The InChI code for this compound is 1S/C15H20O/c1-11-7-6-8-12(2)14(11)15(16)13-9-4-3-5-10-13/h6-8,13H,3-5,9-10H2,1-2H3 .Physical And Chemical Properties Analysis
Cyclohexyl 2,6-dimethylphenyl ketone is a white solid . It has a molecular weight of 216.32 . .Applications De Recherche Scientifique
Enantioselective Reduction of Ketones
Field
Chemistry, specifically asymmetric synthesis and enantioselective reduction.
Application
“Cyclohexyl 2,6-dimethylphenyl ketone” is used in the enantioselective reduction of ketones. This process is crucial for the synthesis of chiral secondary alcohols, which are valuable in the synthesis of various natural products and medicinally important compounds .
Method
The reduction process involves the use of oxazaborolidine catalysts (CBS catalysts) generated in situ from chiral lactam alcohols. The reduction of cyclohexyl methyl ketone is carried out at room temperature .
Results
The reduction of alkyl methyl ketones, including cyclohexyl methyl ketone, with these catalysts has been shown to proceed with excellent to good enantioselectivities .
Synthesis of DOPO-Containing Polyphenylene Oxides
Field
Polymer Chemistry, specifically the synthesis of flame-retardant polymers.
Application
“Cyclohexyl 2,6-dimethylphenyl ketone” is used in the synthesis of polyphenylene oxides incorporating DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) functionality. These polymers exhibit higher glass transition temperatures, enhanced thermal degradability, and increased char yield formation at 800 °C without compromising solubility in organic solvents .
Method
The synthesis involves a Friedel–Crafts acylation reaction to react 2,6-dimethylphenol with different acyl chlorides, leading to the formation of ketone derivatives substituted with 2,6-dimethylphenyl groups. These ketones, along with DOPO and 2,6-dimethylphenol, undergo a condensation reaction to yield a series of DOPO-substituted bisphenol derivatives .
Results
The synthesized compounds were characterized using various analytical techniques, including Fourier transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR), phosphorus nuclear magnetic resonance (31P NMR), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) .
Metal-Catalysed Transfer Hydrogenation of Ketones
Field
Chemistry, specifically metal-catalysed transfer hydrogenation.
Application
“Cyclohexyl 2,6-dimethylphenyl ketone” can be used in the metal-catalysed transfer hydrogenation of ketones. This process is important for the reduction of ketones to produce corresponding secondary alcohols, which are valuable building blocks in the pharmaceutical, perfume, and agrochemical industries .
Method
In a typical transfer hydrogenation process, the metal catalyst is able to abstract a hydride and a proton from the hydrogen donor and deliver them to the carbonyl moiety of the ketone. A number of cheap chemicals can be used as hydrogen donors, with propan-2-ol and a formic acid/triethylamine mixture (FA-TEA) being the most representative .
Results
The employment of an iridium-containing catalyst for the reduction of cyclohexanones in aqueous propan-2-ol was among the first examples of transition-metal-catalysed transfer hydrogenation of ketones .
Synthesis of Other Chemical Compounds
Field
Chemistry, specifically the synthesis of other chemical compounds.
Application
“Cyclohexyl 2,6-dimethylphenyl ketone” can be used as a starting material or intermediate in the synthesis of other chemical compounds .
Method
The specific method of application would depend on the chemical compound being synthesized .
Results
The results would vary depending on the specific chemical compound being synthesized .
Crosslinked Cyclohexyl Phenyl Compounds
Field
Polymer Chemistry, specifically the synthesis of crosslinked cyclohexyl phenyl compounds.
Application
“Cyclohexyl 2,6-dimethylphenyl ketone” is used to investigate the crosslinked cyclohexyl phenyl compounds under thermal and aquathermal conditions .
Method
The specific method of application would depend on the specific conditions and the type of crosslinked cyclohexyl phenyl compounds being synthesized .
Results
The results would vary depending on the specific conditions and the type of crosslinked cyclohexyl phenyl compounds being synthesized .
Safety And Hazards
Propriétés
IUPAC Name |
cyclohexyl-(2,6-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-11-7-6-8-12(2)14(11)15(16)13-9-4-3-5-10-13/h6-8,13H,3-5,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTFYRZZWCIVSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642596 | |
| Record name | Cyclohexyl(2,6-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl 2,6-dimethylphenyl ketone | |
CAS RN |
898769-15-8 | |
| Record name | Cyclohexyl(2,6-dimethylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyl(2,6-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-Methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol](/img/structure/B1603870.png)

